![molecular formula C16H26O2Si B14302304 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- CAS No. 116047-21-3](/img/structure/B14302304.png)
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a propanone group, a phenyl group, and a tert-butyldimethylsilyl (TBDMS) group. The TBDMS group is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The protected intermediate is then subjected to further reactions to introduce the propanone and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected alcohols or other functionalized derivatives.
Scientific Research Applications
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the study of enzyme-catalyzed reactions where selective protection and deprotection of functional groups are required.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The protecting group can be selectively removed under mild conditions, allowing for subsequent functionalization.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
- 1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 2-Propanone, 1-(acetyloxy)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Uniqueness
1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl- is unique due to its combination of a propanone group, a phenyl group, and a TBDMS protecting group. This combination allows for selective protection and deprotection of hydroxyl groups, making it a valuable tool in organic synthesis.
Properties
CAS No. |
116047-21-3 |
|---|---|
Molecular Formula |
C16H26O2Si |
Molecular Weight |
278.46 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H26O2Si/c1-13(12-18-19(5,6)16(2,3)4)15(17)14-10-8-7-9-11-14/h7-11,13H,12H2,1-6H3 |
InChI Key |
IZQBKDFGLZYNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


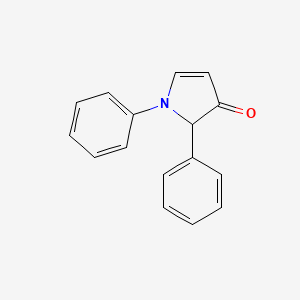
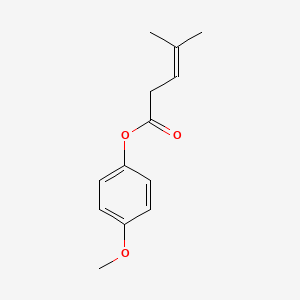

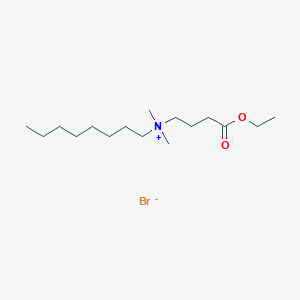
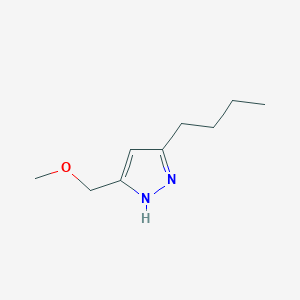

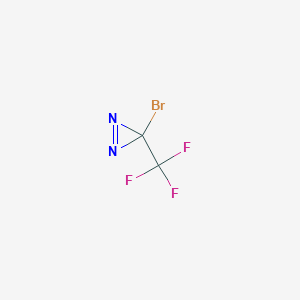


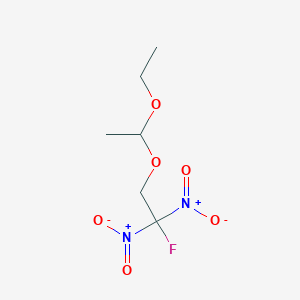
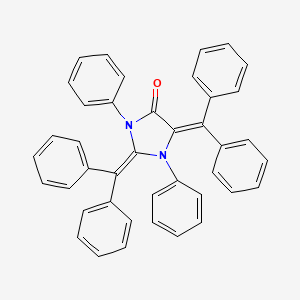
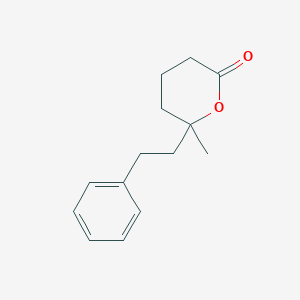
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
